N1-Cyclohexyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Overview
Description
N1-Cyclohexyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines These compounds are characterized by the presence of an amine group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine typically involves the following steps:
Reduction: The nitro group is reduced to an amine group.
Substitution: Introduction of the cyclohexyl and methyl groups through nucleophilic substitution reactions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclohexyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkyl halides, or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions may introduce various functional groups to the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1-Cyclohexyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclohexyl and methyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N~1~-Cyclohexyl-N~1~-methyl-4-methyl-1,2-benzenediamine: Similar structure but lacks the trifluoromethyl group.
N~1~-Cyclohexyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
The presence of the trifluoromethyl group in N1-Cyclohexyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine makes it unique compared to similar compounds. This group can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity.
Properties
IUPAC Name |
1-N-cyclohexyl-1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2/c1-19(11-5-3-2-4-6-11)13-8-7-10(9-12(13)18)14(15,16)17/h7-9,11H,2-6,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUCAPFOMMGTHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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